molecular formula C6H11AuO5S B1239394 Aureotan

Aureotan

Cat. No.: B1239394
M. Wt: 392.18 g/mol
InChI Key: XHVAWZZCDCWGBK-WYRLRVFGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Aureotan, also known as aurothioglucose, is a gold-containing compound with the molecular formula C6H11AuO5S. It is primarily used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. The compound appears as yellow crystals with a slight mercaptan-like odor and is soluble in water with decomposition .

Scientific Research Applications

Aureotan has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a precursor for other gold compounds.

    Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.

    Medicine: Primarily used in the treatment of rheumatoid arthritis. It has also been explored for its potential in treating other inflammatory conditions.

    Industry: Utilized in the development of advanced materials and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aureotan is synthesized through the reaction of gold salts with thioglucose. The process involves the formation of a gold-thioglucose complex, which is then purified to obtain the final product. The reaction conditions typically include the use of aqueous solutions and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory preparation. The process is optimized for higher yields and purity, with stringent quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced technologies to handle the sensitive nature of gold compounds .

Chemical Reactions Analysis

Types of Reactions

Aureotan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of aureotan is not fully understood. it is believed to decrease synovial inflammation and retard cartilage and bone destruction in rheumatoid arthritis. The compound is absorbed from the injection site, with peak concentrations occurring 4-6 hours post-administration. Approximately 70% of the compound is eliminated in the urine, while 30% is eliminated in the feces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aureotan

This compound is unique due to its specific molecular structure, which allows it to form stable complexes with biological molecules.

Properties

Molecular Formula

C6H11AuO5S

Molecular Weight

392.18 g/mol

IUPAC Name

gold(1+);(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate

InChI

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

XHVAWZZCDCWGBK-WYRLRVFGSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+]

SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]

Synonyms

Aureotan
Auromyose
Aurothioglucose
Aurothioglucose, beta D Isomer
Aurothioglucose, beta-D Isomer
Aurothioglucose, Sodium Salt, beta-D Isomer
B Oleosum, Solganal
beta-D Isomer Aurothioglucose
Gold 50
Gold Thioglucose
Gold-50
Gold50
Oleosum, Solganal B
Solganal
Solganal B Oleosum
Solganol
Thioglucose, Gold
Thioglucosoaurate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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